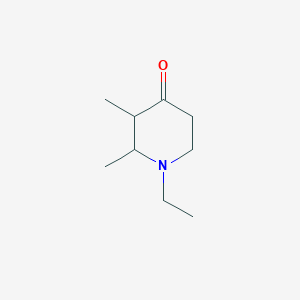

1-ethyl-2,3-dimethylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-4-10-6-5-9(11)7(2)8(10)3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUBGQWCJKNSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C(C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292761 | |

| Record name | 1-Ethyl-2,3-dimethyl-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-60-0 | |

| Record name | 1-Ethyl-2,3-dimethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dimethyl-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**advanced Synthetic Methodologies for 1 Ethyl 2,3 Dimethylpiperidin 4 One and Its Stereoisomers**

Retrosynthetic Analysis and Strategic Disconnections for the 1-Ethyl-2,3-dimethylpiperidin-4-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the piperidine (B6355638) ring and the introduction of its substituents.

A primary disconnection strategy involves breaking the C-N and C-C bonds of the piperidine ring, suggesting a cyclization approach. This could involve an intramolecular reaction of a linear precursor containing the necessary nitrogen and carbonyl functionalities. For instance, a key intermediate could be an amino ketone or a related derivative, where the piperidone ring is formed in a final cyclization step.

Another strategic disconnection focuses on the bonds connecting the substituents to the piperidine ring. This suggests a strategy where a pre-formed piperidinone core is functionalized with the ethyl and dimethyl groups. This approach allows for the late-stage introduction of substituents, offering flexibility in the synthesis of analogues. researchgate.net

| Disconnection Strategy | Key Bonds Broken | Precursor Type |

| Cyclization Approach | C2-N1 and C6-N1 | Acyclic amino ketone |

| Functionalization Approach | N1-Ethyl, C2-Methyl, C3-Methyl | Pre-formed piperidinone |

This table outlines the primary retrosynthetic strategies for the synthesis of this compound.

Convergent and Linear Synthesis Pathways for this compound

Both convergent and linear synthetic pathways can be employed to construct the this compound molecule. Linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage.

Cyclization Reactions Employing Nitrogen-Containing Precursors

The formation of the piperidine ring through cyclization is a common and effective strategy. rsc.org A well-established method for synthesizing substituted piperidin-4-ones is the Mannich condensation reaction. chemrevlett.comresearchgate.net This multicomponent reaction typically involves an aldehyde, a ketone, and an amine. In the context of this compound, a variation of the Mannich reaction could be envisioned using appropriate precursors to install the required methyl groups at the C2 and C3 positions.

Another approach involves the intramolecular cyclization of an appropriately substituted amino ketone. The synthesis of the acyclic precursor is a critical step and can be achieved through various methods, including Michael addition of an amine to an α,β-unsaturated ketone, followed by further functionalization.

| Cyclization Method | Key Precursors | Reaction Conditions |

| Mannich Condensation | Ethylamine (B1201723), a substituted aldehyde, and a ketone | Typically acid or base catalysis |

| Intramolecular Cyclization | Acyclic δ-amino ketone | Base or acid catalysis |

This table summarizes key cyclization reactions for the synthesis of the piperidinone core.

Ring Expansion and Contraction Methodologies in Piperidinone Synthesis

While less common for the direct synthesis of this compound, ring expansion and contraction methodologies represent powerful tools in heterocyclic chemistry. For instance, a substituted pyrrolidine (B122466) could potentially undergo a ring expansion to form a piperidine ring. researchgate.netresearchgate.net Conversely, a larger ring system could be contracted. A photomediated ring contraction of saturated heterocycles has been reported as a method for skeletal diversification. nih.gov These methods, while not the most direct route, offer alternative synthetic pathways and can be valuable for accessing unique substitution patterns. More recent developments include visible-light-mediated ring contractions of α-acylated saturated heterocycles. acs.org

Alkylation and Functionalization of Pre-formed Piperidinone Rings

An alternative to building the ring from acyclic precursors is the functionalization of a pre-existing piperidinone ring. researchgate.net This strategy is particularly useful for creating a library of analogues with diverse substituents. The synthesis could start with a commercially available or readily synthesized piperidin-4-one derivative. The ethyl group can be introduced at the nitrogen atom via N-alkylation using an ethyl halide or other electrophilic ethylating agent. wikipedia.org The methyl groups at the C2 and C3 positions can be introduced through enolate chemistry. youtube.com This would involve the deprotonation of the piperidinone to form an enolate, which can then react with a methylating agent like methyl iodide. Controlling the regioselectivity and stereoselectivity of these alkylation steps is a significant challenge.

Diastereoselective and Enantioselective Synthetic Approaches to this compound

The presence of two stereocenters at the C2 and C3 positions in this compound means that it can exist as multiple diastereomers and enantiomers. The development of stereoselective synthetic methods is therefore of paramount importance to obtain a single, desired stereoisomer.

Diastereoselective approaches aim to control the relative stereochemistry between the C2 and C3 positions. This can often be achieved by controlling the approach of a reagent to a chiral molecule or a chiral intermediate. Enantioselective synthesis, on the other hand, focuses on producing a single enantiomer. This is typically accomplished using chiral catalysts, chiral auxiliaries, or starting from a chiral pool. nih.govru.nl

Asymmetric Induction Strategies and Chiral Auxiliary-Mediated Syntheses

Asymmetric induction is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org This can be achieved by using a chiral auxiliary, which is a chiral group temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. ru.nlwikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed.

In the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a piperidinone precursor. This chiral auxiliary would then direct the diastereoselective alkylation at the C2 and C3 positions. For example, Evans' oxazolidinone auxiliaries are well-known for their ability to direct asymmetric alkylation reactions. wikipedia.org Another approach involves using a chiral amine as a precursor in a Mannich-type reaction, where the chirality of the amine influences the stereochemical outcome of the cyclization. ru.nl

| Asymmetric Strategy | Description | Example |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to control stereochemistry. wikipedia.org | Use of an Evans' oxazolidinone auxiliary on the piperidinone nitrogen to direct methylation. wikipedia.org |

| Chiral Pool Synthesis | Starting from a readily available enantiopure starting material. wikipedia.org | Utilizing a chiral amino acid derivative as a precursor. |

| Asymmetric Catalysis | A chiral catalyst is used to create the desired stereocenter(s). ru.nl | Rhodium-catalyzed asymmetric C-H functionalization. nih.gov |

This table highlights different strategies for the asymmetric synthesis of this compound.

Organocatalytic and Metal-Catalyzed Stereoselective Routes

The stereoselective synthesis of highly substituted piperidines and their ketone derivatives is a focal point of modern synthetic chemistry. researchgate.netnih.gov Organocatalysis and metal catalysis have emerged as powerful tools to achieve high levels of stereocontrol in the formation of the piperidine ring. nih.gov

Organocatalytic approaches often utilize chiral amines or phosphoric acids to catalyze cascade reactions, enabling the formation of multiple stereocenters in a single step with high enantioselectivity. nih.gov For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters. nih.gov While not explicitly demonstrated for this compound, this methodology offers a potential pathway where appropriate precursors could be designed to yield the desired substitution pattern. The key advantage of such organocatalytic methods is the ability to construct complex chiral molecules from simple, achiral starting materials.

Metal-catalyzed reactions provide another versatile avenue for stereoselective piperidin-4-one synthesis. Transition metals like palladium, rhodium, and gold can catalyze a variety of transformations, including cyclizations and cross-coupling reactions, with excellent stereocontrol. nih.govnih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with high diastereoselectivity. nih.gov This method could potentially be adapted to synthesize this compound by selecting the appropriate starting amide. Similarly, rhodium-catalyzed hydrogenation of substituted pyridines offers a means to produce cis-configured piperidines, which could be a strategy to control the relative stereochemistry of the methyl groups at the C2 and C3 positions. nih.gov

A notable strategy for constructing 2,6-disubstituted piperidin-4-ones involves a double aza-Michael reaction of divinyl ketones with a primary amine. nih.govacs.org This approach allows for the introduction of substituents at the 2- and 6-positions and can be rendered stereoselective by using a chiral amine. To synthesize this compound, a modified approach starting with a suitably substituted divinyl ketone and ethylamine would be necessary, with subsequent methylation at the C3 position.

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-ones has been achieved using a carbohydrate auxiliary. znaturforsch.com This strategy involves the N-galactosylation of 2-pyridone, followed by nucleophilic addition and alkylation to introduce substituents with high regio- and stereoselectivity. znaturforsch.com While this method yields a piperidin-2-one, it demonstrates a powerful strategy for controlling stereochemistry in the piperidine ring that could potentially be adapted for the synthesis of 4-piperidone (B1582916) analogues.

Multi-enzymatic and chemo-enzymatic methods are also emerging as powerful strategies for the asymmetric synthesis of trisubstituted piperidines from achiral precursors, achieving high stereoisomeric purities. researchgate.net

Below is a table summarizing some stereoselective approaches relevant to the synthesis of substituted piperidones:

| Catalyst/Method | Reaction Type | Key Features | Potential Applicability to Target Compound | Reference(s) |

| O-TMS protected diphenylprolinol | Organocatalytic domino Michael/aminalization | Forms four contiguous stereocenters. | Synthesis of the 2,3-dimethyl stereochemistry. | nih.gov |

| Gold(I) complexes | Metal-catalyzed cyclization | High diastereoselectivity in piperidin-4-ol formation. | Cyclization to form the piperidone ring with stereocontrol. | nih.gov |

| Rhodium(I) complexes | Metal-catalyzed hydrogenation | Produces cis-configured piperidines. | Control of the relative stereochemistry at C2 and C3. | nih.gov |

| Chiral amine auxiliary | Aza-Michael reaction | Stereoselective formation of 2-substituted piperidones. | Introduction of the ethyl group and control of C2 stereocenter. | nih.govacs.org |

| Carbohydrate auxiliary | Nucleophilic addition/alkylation | High regio- and stereoselectivity for C3 and C4 substitution. | Potential for stereocontrolled introduction of the C3-methyl group. | znaturforsch.com |

| Transaminase/Imine Reductase | Multi-enzymatic cascade | High enantio- and diastereoselectivity from achiral precursors. | Enantioselective synthesis of the piperidine core. | researchgate.net |

Green Chemistry Approaches in Piperidin-4-one Synthesis Relevant to this compound

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including piperidin-4-ones. xjenza.org Key green chemistry strategies relevant to the synthesis of this compound include the use of environmentally benign solvents, recyclable catalysts, and multicomponent reactions (MCRs). cibtech.orgnih.gov

One significant green approach is the use of water as a solvent for organic reactions. researchgate.net For the synthesis of highly functionalized piperidines, one-pot multi-component condensation of aldehydes, amines, and β-ketoesters has been successfully carried out in water using sodium lauryl sulfate (B86663) (SLS) as a recyclable, non-toxic catalyst. researchgate.net This method offers advantages such as high yields and simple work-up procedures. The synthesis of this compound could potentially be adapted to such a system, using ethylamine, and appropriately substituted aldehyde and ketone precursors.

Multicomponent reactions (MCRs) are inherently green as they combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. cibtech.orgnih.gov The Hantzsch pyridine (B92270) synthesis, a classic MCR, can be adapted for piperidone synthesis and can be performed under greener conditions. growingscience.com For example, the one-pot synthesis of highly functionalized piperidines has been achieved using catalysts like cerium ammonium (B1175870) nitrate (B79036) or zirconium oxychloride under mild conditions. growingscience.com

The following table highlights some green chemistry approaches applicable to piperidin-4-one synthesis:

| Green Approach | Catalyst/Solvent System | Reaction Type | Advantages | Reference(s) |

| Aqueous Synthesis | Sodium Lauryl Sulfate (SLS) in water | One-pot multi-component condensation | Recyclable catalyst, environmentally benign solvent, high yields. | researchgate.net |

| Multicomponent Reaction | Cerium Ammonium Nitrate | Tandem reaction | Atom economy, reduced waste, one-pot synthesis. | growingscience.com |

| Multicomponent Reaction | Zirconium Oxychloride | Tandem reaction | Efficient, one-pot synthesis of functionalized piperidines. | growingscience.com |

| Multicomponent Reaction | Citric Acid | One-pot multi-component synthesis | Green and biodegradable catalyst. | growingscience.com |

| Multicomponent Reaction | Iodine | One-pot five-component reaction | Direct synthesis of densely functionalized piperidines. | growingscience.com |

Exploration of Novel Reagents and Catalysts in the Synthesis of this compound

The continuous development of novel reagents and catalysts is essential for advancing the synthesis of complex molecules like this compound. Recent research has focused on creating more efficient, selective, and versatile catalytic systems for the construction of aza-heterocycles. acs.org

One area of innovation is the development of catalytic aza-Wittig reactions. acs.org Traditionally a stoichiometric reaction, recent advances have led to versions that are catalytic in the organophosphorus component, offering a more atom-economical route to C=N containing heterocycles. acs.org This could be a valuable tool in constructing the piperidine ring or in subsequent functionalization steps.

In the realm of metal catalysis, new ligand designs and the exploration of first-row transition metals are expanding the synthetic toolbox. For example, pyridinophane macrocycles have been used as ligands for first-row transition metal catalysts in nitrene-transfer reactions, which could be applied to the synthesis of nitrogen-containing heterocycles. mdpi.com Copper-catalyzed cycloaddition reactions have also been developed for the synthesis of polysubstituted pyrroles, and similar strategies could be envisioned for piperidone synthesis. nih.gov

Organocatalysis continues to evolve with the design of new chiral catalysts for asymmetric transformations. Chiral phosphoric acids, for instance, have been employed in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles through a de novo indole (B1671886) formation. nih.gov The principles of stereochemical control demonstrated in these systems could inspire the design of catalysts for the stereoselective synthesis of polysubstituted piperidones.

The following table provides examples of novel reagents and catalysts with potential applications in the synthesis of this compound:

| Catalyst/Reagent Type | Specific Example | Reaction Type | Key Innovation | Reference(s) |

| Organophosphorus Catalyst | Phosphine (B1218219) Oxide | Catalytic aza-Wittig Cyclization | Catalytic use of the phosphine component. | acs.org |

| First-Row Transition Metal Catalyst | Copper(I) with Pyridinophane Ligand | Nitrene Transfer | Use of earth-abundant metals for N-heterocycle synthesis. | mdpi.com |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric 5-endo-dig Cyclization | Atroposelective synthesis of N-N axially chiral compounds. | nih.gov |

| Palladium Catalyst | Pd(0) with Chiral Ligand | Enantioselective (4+2) Cycloaddition | Construction of multifunctional piperidines from 1,3-dienes. | acs.org |

| Iridium Catalyst | Cp*Ir Complex | N-heterocyclization | Efficient synthesis of cyclic amines from primary amines and diols. | nih.gov |

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data

A thorough investigation into the scientific literature reveals a significant gap in publicly accessible, detailed experimental data for the chemical compound this compound. Despite the existence of extensive research on the broader class of piperidin-4-one derivatives, specific structural and conformational studies on this particular molecule are not available in published databases and peer-reviewed journals. This absence of primary data precludes a detailed analysis as outlined by the requested scientific structure.

The piperidin-4-one framework is a crucial component in many natural products and pharmaceutically active molecules, making its derivatives a subject of considerable interest in chemical and medicinal research. chemrevlett.comchemrevlett.comresearchgate.net Studies on various substituted piperidin-4-ones have utilized a range of sophisticated analytical techniques to elucidate their complex stereochemistry and conformational preferences, which typically involve chair and boat forms of the piperidine ring. chemrevlett.comresearchgate.net

However, to conduct a rigorous structural and conformational analysis of this compound, specific data from advanced analytical methods are required. These methods would include:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: While general principles of 2D NMR techniques like COSY, HSQC, HMBC, and NOESY are well-established for determining molecular connectivity and spatial proximity, their application to this compound has not been documented. researchgate.nettandfonline.com Similarly, there are no published studies on the use of chiral shift reagents to assess the enantiomeric purity of this specific compound.

X-ray Crystallography: This technique is the gold standard for determining the absolute configuration and solid-state conformation of a molecule. Reviews and individual studies demonstrate its frequent use for various piperidin-4-one derivatives, confirming their chair, twist-boat, or distorted boat conformations. chemrevlett.comnih.gov However, a crystal structure for this compound has not been deposited in crystallographic databases.

Vibrational Spectroscopy (IR and Raman): These methods are powerful for studying conformational isomerism in solution and the solid state. While research exists on other heterocyclic systems, specific IR and Raman spectral analyses focused on the conformational isomers of this compound are absent from the literature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques are essential for elucidating the stereochemistry of chiral molecules. No CD or ORD studies specific to this compound have been published.

Computational Approaches: Quantum chemical calculations are invaluable for exploring a molecule's conformational landscape and corroborating experimental findings. nih.gov Such computational studies on this compound are not present in the current body of scientific literature.

**detailed Structural Elucidation and Conformational Analysis of 1 Ethyl 2,3 Dimethylpiperidin 4 One**

Computational Approaches to Conformational Landscape Exploration

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational methods used to explore the conformational space of molecules and their dynamic behavior over time. These techniques rely on classical force fields to calculate the potential energy of a system as a function of its atomic coordinates.

For 1-ethyl-2,3-dimethylpiperidin-4-one, molecular mechanics calculations would be employed to identify the various possible chair and boat conformers and their relative steric energies. This would involve systematic rotation around single bonds to map out the potential energy surface and locate the energy minima corresponding to stable conformations.

Molecular dynamics simulations would provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over a period of time at a given temperature, it would be possible to observe conformational transitions and determine the flexibility of the ring system and its substituents. This would reveal the preferred conformational states and the energy barriers between them.

Interactive Data Table: Hypothetical Molecular Mechanics Results for this compound Conformers

| Conformer | Relative Steric Energy (kcal/mol) | Dihedral Angle (C2-C3-N1-C6) (degrees) | Key Distances (Å) |

| Chair (2e,3e-Me, eq-Et) | 0.0 | -55.2 | N1-C2: 1.47, C3-C4: 1.52 |

| Chair (2a,3e-Me, eq-Et) | 2.5 | 58.9 | N1-C2: 1.48, C3-C4: 1.53 |

| Twist-Boat | 4.1 | 30.5 | N1-C4: 2.51, C2-C5: 2.60 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular mechanics studies for this compound were found in the available literature.

Quantum Chemical Calculation of Conformer Energies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics. These methods explicitly solve the Schrödinger equation for the electronic wavefunction.

For this compound, quantum chemical calculations would be used to obtain highly accurate energies for the conformers identified through molecular mechanics. This would allow for a more reliable prediction of the relative populations of the different conformers at a given temperature. Furthermore, these calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. tandfonline.com

Interactive Data Table: Hypothetical Quantum Chemical Calculation Results for this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Chair (2e,3e-Me, eq-Et) | B3LYP/6-31G | 0.00 | 2.85 |

| Chair (2a,3e-Me, eq-Et) | B3LYP/6-31G | 2.78 | 3.12 |

| Twist-Boat | B3LYP/6-31G* | 4.52 | 1.98 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific quantum chemical calculation studies for this compound were found in the available literature.

**reactivity and Reaction Mechanisms of 1 Ethyl 2,3 Dimethylpiperidin 4 One**

Reactions at the Carbonyl Group (C-4 Ketone)

The ketone at the C-4 position is a classic electrophilic center, susceptible to a wide range of nucleophilic addition and condensation reactions.

The carbonyl carbon of 1-ethyl-2,3-dimethylpiperidin-4-one is electrophilic and reacts with various nucleophiles. For instance, the addition of hydrogen cyanide would lead to the formation of a cyanohydrin, a versatile intermediate in organic synthesis. Similarly, reaction with Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols, introducing a new carbon substituent at the C-4 position. The stereochemical outcome of these additions is influenced by the existing stereocenters at C-2 and C-3, potentially leading to diastereomeric mixtures of alcohol products.

Condensation reactions provide a powerful route to modify the piperidone core and synthesize more complex heterocyclic structures. The reaction of this compound with primary amines or their derivatives, such as hydroxylamine (B1172632) or hydrazine, yields imine derivatives like oximes, hydrazones, and semicarbazones. rsc.org These reactions are fundamental in the characterization and derivatization of ketones.

Furthermore, these condensation reactions can be extended to build fused heterocyclic systems. For example, reaction with dinucleophiles like thiourea (B124793) can lead to the formation of pyrido[4,3-d]pyrimidine (B1258125) scaffolds. rsc.orgnih.gov Similarly, multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, demonstrate the utility of 4-piperidones in constructing complex molecular architectures, although this is more relevant to the synthesis of the piperidone ring itself. wikipedia.org The reaction with compounds like cyanoacetic acid hydrazides can also be used to generate fused ring systems. rsc.org

Table 1: Examples of Condensation Reactions at the C-4 Carbonyl

| Reagent | Product Type | Resulting System |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

| Thiourea | Thione | Pyrido[4,3-d]pyrimidine derivative |

| Amidinium Salts | Pyrimidine (B1678525) | Fused pyrimidine system |

The ketone group can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the C-4 carbonyl to a hydroxyl group. libretexts.orgwikipedia.org This reduction creates a new stereocenter at C-4, resulting in the formation of diastereomeric alcohols (cis and trans isomers with respect to the existing substituents). The stereoselectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Conversely, the oxidation of the 4-piperidone (B1582916) ring is more complex. While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reagents can effect transformations. The oxidation of N-alkyl substituted 4-piperidones with reagents like mercuric acetate (B1210297) can lead to the formation of the corresponding 2,3-dihydro-4-pyridone, an α,β-unsaturated ketone. arkat-usa.org Other studies on related piperidones have shown that oxidation can result in products like 3-hydroxy-substituted piperidin-4-ones. niscpr.res.in

Reactions Involving the α-Carbons (C-3 and C-5) Adjacent to the Carbonyl Group

The presence of hydrogen atoms on the carbons alpha to the carbonyl group (C-3 and C-5) allows for enolization and a host of related reactions.

This compound is an unsymmetrical ketone and can form two different enolates upon deprotonation at the α-carbons. masterorganicchemistry.com

Thermodynamic Enolate: Removal of the more substituted proton at C-3 leads to the more stable, thermodynamically favored enolate.

Kinetic Enolate: Removal of the less sterically hindered proton at C-5 leads to the less stable, kinetically favored enolate.

The selective formation of one enolate over the other can be achieved by carefully choosing the base and reaction conditions. libretexts.org Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate at C-5. libretexts.org Weaker bases or higher temperatures that allow for equilibration will favor the formation of the more stable thermodynamic enolate at C-3. masterorganicchemistry.com These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions to introduce new substituents at the C-3 or C-5 position. mnstate.edu

The α-carbons can be halogenated under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. Protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form the enol, which then attacks the halogen (e.g., Br₂). This method is typically controllable and can lead to mono-halogenation. libretexts.orgyoutube.com For this compound, halogenation is expected to occur preferentially at the more substituted C-3 position due to the greater stability of the corresponding enol.

Base-Promoted Halogenation: This reaction proceeds via an enolate intermediate. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. masterorganicchemistry.commnstate.edu

The resulting α-halo ketones are valuable synthetic intermediates. They can undergo elimination reactions upon treatment with a base to yield α,β-unsaturated ketones (2,3-dihydro-4-pyridone derivatives). libretexts.org They can also participate in nucleophilic substitution reactions.

Table 2: Regioselectivity in Enolate Formation and α-Halogenation

| Position | Proton Type | Enolate Type | Conditions for Formation/Reaction |

| C-5 | Less hindered | Kinetic Enolate | Strong, bulky base (e.g., LDA), low temperature |

| C-3 | More substituted | Thermodynamic Enolate | Weaker base, higher temperature (equilibrium) |

| C-3 | More substituted | Acid-Catalyzed Halogenation | Acidic conditions (via enol) |

Aldol and Mannich Reactions Utilizing the α-Carbons

The presence of enolizable protons on the carbons adjacent (α-position) to the carbonyl group allows this compound to participate in classic carbon-carbon bond-forming reactions such as the Aldol and Mannich reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

The Aldol reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. In the case of this compound, the α-carbons (C-3 and C-5) can be deprotonated to form an enolate, which can then react with an aldehyde or ketone. The stereochemical outcome of such reactions is often influenced by the existing stereocenters at C-2 and C-3, potentially leading to diastereoselective transformations. While the general principles of the Aldol reaction are well-established, specific studies detailing the stereochemical control in Aldol reactions of this compound are not extensively documented in publicly available literature.

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as this compound. chemrevlett.comacs.org This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. chemrevlett.com The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the enol form of the piperidinone. The synthesis of various piperidin-4-one derivatives through Mannich condensation has been widely reported, highlighting its importance in generating substituted piperidine (B6355638) scaffolds. chemrevlett.com For instance, the reaction of a substituted aromatic aldehyde, an amine, and a ketone like ethyl methyl ketone in an ethanol (B145695) medium is a common method for synthesizing substituted 4-piperidones. chemrevlett.com

| Reaction | Key Reactants | Product Type |

| Aldol Reaction | Enolate of this compound, Aldehyde/Ketone | β-Hydroxy piperidinone |

| Mannich Reaction | This compound, Formaldehyde, Amine | β-Amino-carbonyl (Mannich base) |

Reactivity of the Piperidine Nitrogen (N-1)

The tertiary amine nitrogen atom in the piperidine ring is a key site of reactivity, capable of undergoing reactions that modify its substitution pattern and electronic properties.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to readily participate in N-alkylation reactions with alkyl halides or other alkylating agents. This results in the formation of quaternary ammonium (B1175870) salts.

N-acylation is another important transformation where the piperidine nitrogen reacts with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen, forming an N-acylpiperidone. The resulting amide functionality can significantly alter the chemical and physical properties of the molecule. For example, the synthesis of various N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones has been reported, indicating that the piperidine ring in these compounds can adopt alternate chair or boat conformations depending on the substituents. chemrevlett.com

Oxidation of the tertiary nitrogen in this compound leads to the formation of a This compound N-oxide . This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide has a highly polar N⁺-O⁻ bond, which influences its physical properties, such as increased water solubility. nih.gov N-oxides can serve as intermediates in further synthetic transformations. researchgate.netnih.gov

As mentioned earlier, quaternary ammonium salts are formed through the N-alkylation of the piperidine nitrogen. google.com These salts are ionic compounds and have different solubility profiles compared to the parent amine. The formation of quaternary salts can increase the reactivity of the piperidine ring system towards certain reagents. google.com For instance, the formation of quaternary salts can facilitate subsequent reactions at other positions of the pyridine (B92270) ring by increasing its electrophilicity. google.com While this principle is well-established for pyridines, it can be analogously applied to piperidine systems.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | N-Acylpiperidone |

| N-Oxidation | H₂O₂ or mCPBA | N-Oxide |

Ring Transformation and Rearrangement Reactions

The piperidin-4-one core can undergo reactions that lead to significant structural changes, including the formation of spirocyclic systems or alterations in the ring size.

Spiro compounds, which contain two rings connected by a single common atom, can be synthesized from piperidin-4-one derivatives. The carbonyl group at C-4 is a key functional handle for such transformations. For example, 4-piperidones can serve as synthons for the preparation of spiro-heterocycles. researchgate.net One approach involves the reaction of the piperidinone with a suitable bifunctional reagent that reacts with the carbonyl group and another position on the ring to form a new spirocyclic ring. For example, the reaction of a piperidin-4-one with ethyl cyanoacetate (B8463686) can lead to the formation of a spiro compound. researchgate.net

Ring expansion and contraction reactions provide pathways to other heterocyclic systems from the piperidine scaffold. While specific examples for this compound are not readily found in the searched literature, general methodologies for such transformations on related cyclic ketones are known. For instance, reactions like the Tiffeneau-Demjanov rearrangement could potentially be applied to a derivative of this compound to achieve a ring expansion to a seven-membered ring. Conversely, ring contraction, for example, via a Favorskii rearrangement of an α-halo derivative, could lead to a five-membered ring system. The feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions and the substitution pattern of the piperidine ring.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, which are crucial for understanding and predicting the chemical behavior of a compound, appear to be limited for this compound. Such investigations would typically involve a combination of experimental and theoretical approaches to elucidate the pathways of its reactions.

Kinetic and Thermodynamic Studies

No specific kinetic or thermodynamic data for reactions involving this compound were found in the reviewed literature. Such studies would provide quantitative information on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. This information is fundamental for optimizing reaction conditions and understanding the factors that control chemical transformations.

Isotopic Labeling Experiments

There is no available information on isotopic labeling experiments conducted on this compound. These experiments are powerful tools for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms.

Computational Modeling of Reaction Pathways and Transition States

While computational chemistry is a powerful tool for modeling reaction pathways and transition states, no specific computational studies focused on this compound were identified. nih.gov Theoretical investigations on related but different piperidine derivatives have been performed, highlighting the potential of such methods to provide insights into reaction mechanisms, conformational analysis, and electronic properties. chemrevlett.comnih.gov However, the unique substitution pattern of this compound necessitates dedicated computational analysis to understand its specific reactivity.

**synthesis and Exploration of Derivatives of 1 Ethyl 2,3 Dimethylpiperidin 4 One**

Strategic Derivatization at C-2, C-3, and C-5 Positions

The presence of methyl groups at the C-2 and C-3 positions influences the stereochemical outcomes of reactions at these and adjacent centers. The C-5 position, being a methylene group adjacent to the carbonyl, is also a key site for functionalization.

Condensation reactions are a common strategy for derivatization. For example, the reaction of piperidin-4-ones with aromatic aldehydes can yield 3,5-bis(benzylidene) derivatives. The stereochemistry of the piperidine (B6355638) ring, whether it adopts a chair, twisted boat, or boat conformation, is influenced by the nature and orientation of the substituents at C-2, C-3, C-5, and C-6. For instance, the synthesis of various 2,6-diaryl-3-alkyl/arylthio-piperidin-4-ones often results in a chair conformation with equatorial orientations of the substituents to minimize steric hindrance.

The table below summarizes selected derivatization strategies at the C-2, C-3, and C-5 positions of related piperidin-4-one scaffolds, which are applicable to 1-ethyl-2,3-dimethylpiperidin-4-one.

| Position(s) | Reaction Type | Reagents/Conditions | Resulting Structure |

| C-3, C-5 | Knoevenagel Condensation | Aromatic aldehydes, Base | 3,5-bis(arylmethylene)piperidin-4-ones |

| C-3 | Halogenation | N-Chlorosuccinimide (NCS) | 3-Chloro-3-methylpiperidin-4-ones |

| C-2, C-6 | Acylation | Acid chlorides/anhydrides | N-acyl-2,6-diarylpiperidin-4-ones |

Modification of the N-Ethyl Moiety

The nitrogen atom of the piperidine ring is a versatile handle for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. While the parent compound is N-ethylated, numerous synthetic protocols exist for the preparation of N-substituted piperidin-4-ones with varying alkyl, aryl, and acyl groups.

The following table outlines general methods for modifying the N-substituent of piperidin-4-ones.

| Modification Type | Synthetic Method | Reagents | Product Class |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl/N-Arylalkyl piperidin-4-ones |

| N-Alkylation | Nucleophilic Substitution | Alkyl/Arylalkyl halide, Base | N-Alkyl/N-Arylalkyl piperidin-4-ones |

| N-Acylation | Acylation | Acid chloride/Anhydride, Base | N-Acyl piperidin-4-ones |

Development of Fused and Bridged Ring Systems Incorporating the Piperidin-4-one Core

The piperidin-4-one scaffold serves as a valuable building block for the construction of more complex, three-dimensional fused and bridged ring systems. These intricate architectures are of significant interest due to their prevalence in natural products and their potential to occupy unique regions of chemical space.

Fused ring systems can be synthesized through intramolecular cyclization reactions. For example, an appropriately functionalized substituent on the piperidine ring can undergo a condensation or cycloaddition reaction with the carbonyl group or an adjacent position to form a new ring fused to the piperidine core. Methodologies like the Diels-Alder reaction have been employed to create fused systems by reacting a diene-containing piperidone with a dienophile.

Bridged ring systems, characterized by two rings sharing non-adjacent atoms, can be accessed via intramolecular Michael additions of vinylnitroso compounds or through transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones. nih.govnih.gov These advanced synthetic strategies allow for the creation of bicyclic structures such as bicyclo[2.2.1], bicyclo[2.2.2], and bicyclo[3.2.1] systems. nih.gov

| Ring System | Synthetic Strategy | Key Reaction | Example Precursor |

| Fused | Intramolecular Cycloaddition | Diels-Alder Reaction | Piperidin-4-one with a tethered diene |

| Fused | Intramolecular Condensation | Aldol or Claisen Condensation | Piperidin-4-one with an active methylene-containing side chain |

| Bridged | Intramolecular Michael Addition | Conjugate addition of a carbanion to a vinylnitroso group | Piperidin-4-one with a tethered nucleophile and a vinyl halide precursor |

| Bridged | Transition-Metal Catalysis | C-C bond activation of a cyclobutanone fused to the piperidine ring | A piperidin-4-one derivative fused to a cyclobutanone ring |

Synthesis of Spirocyclic Compounds Derived from this compound

Spirocyclic compounds, featuring two rings connected by a single common atom, represent another important class of derivatives accessible from this compound. The carbonyl group at the C-4 position is the key functional group for the construction of the spiro center.

One common approach involves the reaction of the piperidin-4-one with a binucleophilic reagent. For instance, reaction with a 1,2- or 1,3-dinucleophile can lead to the formation of a five- or six-membered heterocyclic ring spiro-fused at the C-4 position of the piperidone. Examples include the synthesis of spiro-oxazolidinones, spiro-hydantoins, and spiro-thiazolidinones. Multicomponent reactions, such as the three-component reaction of an isatin, malononitrile, and a rhodanine derivative, can also be employed to generate complex spiro-oxindole systems. medcraveonline.com

The table below illustrates the synthesis of various spirocyclic systems from a piperidin-4-one core.

| Spiro Ring System | Binucleophile/Reagents | Reaction Type |

| Spiro-oxazolidine | 1,2-Aminoalcohol | Condensation/Cyclization |

| Spiro-thiazolidine | 1,2-Aminothiol | Condensation/Cyclization |

| Spiro-hydantoin | Ammonium (B1175870) carbonate, Potassium cyanide | Bucherer-Bergs reaction |

| Spiro-oxindole | Isatin, active methylene compound | Knoevenagel condensation/Cyclization |

Design and Synthesis of Heterocyclic Hybrids Based on the Piperidin-4-one Scaffold

The piperidin-4-one scaffold can be incorporated into hybrid molecules containing other heterocyclic rings, leading to novel chemical entities with potentially enhanced biological activities. This molecular hybridization strategy aims to combine the structural features of different pharmacophores to create a single molecule with a unique profile.

The synthesis of such hybrids often involves the reaction of the piperidin-4-one with a reagent that already contains a heterocyclic moiety. For example, condensation of the piperidin-4-one with a heterocyclic aldehyde can introduce a heterocycle at the C-3 or C-5 position. Alternatively, the nitrogen atom of the piperidine ring can be functionalized with a heterocyclic group. ajchem-a.com

Another approach is the construction of a new heterocyclic ring onto the piperidin-4-one core. For instance, reaction with hydrazine or its derivatives can lead to the formation of pyrazole-fused piperidines. Similarly, reaction with guanidine or amidines can yield pyrimidine-fused systems. researchgate.net

| Hybrid System | Synthetic Approach | Key Reagents |

| Piperidin-4-one-chromene | Multicomponent reaction | 4-Acetylpyridine, malononitrile, dimedone |

| Piperidin-4-one-pyrimidine | Condensation/Cyclization | Guanidine, acetamidine, or benzamidine |

| Piperidin-4-one-oxindole | Spirocyclization | Isatin, malononitrile, rhodanine |

| Piperidin-4-one-benzimidazole | N-Alkylation | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

**advanced Theoretical and Computational Studies on 1 Ethyl 2,3 Dimethylpiperidin 4 One**

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior that governs the structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the molecular geometry and stability of organic compounds due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. For a molecule like 1-ethyl-2,3-dimethylpiperidin-4-one, DFT would be employed to find the lowest energy conformation of the molecule. This involves optimizing the positions of all atoms until a minimum on the potential energy surface is located.

In studies of similar piperidin-4-one derivatives, DFT methods, often with functionals like B3LYP and M06, combined with basis sets such as 6-311++G(d,p), have been successfully used to predict molecular structures. tandfonline.commdpi.com These calculations typically show that the piperidin-4-one ring adopts a chair conformation to minimize steric strain. For this compound, it would be expected that the ethyl group on the nitrogen and the methyl groups at the C2 and C3 positions would preferentially occupy equatorial positions to reduce steric hindrance, although the exact conformational preference would be determined by the final calculated energy. The stability of different isomers and conformers can be compared by their calculated total energies.

Table 1: Representative DFT Functionals and Basis Sets for Piperidin-4-one Analog Studies

| Functional | Basis Set | Typical Application | Reference |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties | tandfonline.com |

| M06 | 6-311+G(d,p) | Thermochemistry, kinetics | mdpi.com |

| M06-2X | 6-311+G(d,p) | Non-covalent interactions, reaction barriers | mdpi.com |

This table is illustrative and based on studies of analogous compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for energies and molecular properties, albeit at a significantly higher computational cost than DFT.

For this compound, high-level ab initio calculations could be used to benchmark the results from more approximate methods like DFT. They would be particularly useful for obtaining highly accurate relative energies of different conformers or for studying systems where DFT might not be as reliable, such as in the detailed analysis of weak intermolecular interactions or in the calculation of excited state properties. While computationally intensive, these methods would provide the most accurate theoretical predictions for the properties of an isolated molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular structures, Molecular Dynamics (MD) simulations are used to explore the dynamic nature of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict various spectroscopic parameters:

Vibrational Frequencies (IR and Raman): The calculation of second derivatives of the energy with respect to atomic positions yields vibrational frequencies. These can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretch of the ketone.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.com These predicted shifts, when compared to experimental data, can help to confirm the proposed structure and stereochemistry.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and identifying the nature of the molecular orbitals involved in the transitions.

In studies of related piperidin-4-ones, the correlation between calculated and experimental spectroscopic data has been shown to be a powerful tool for structural elucidation. tandfonline.com

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP) |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | DFT with GIAO |

| UV-Vis Spectroscopy | Excitation Energies (λmax) | TD-DFT |

This table outlines the general approach for predicting spectroscopic data.

Computational Modeling of Reaction Energetics and Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For this compound, computational modeling could be used to study various reactions, such as its synthesis or subsequent functionalization. For example, the energetics of the Mannich reaction, a common route to piperidin-4-ones, could be modeled to understand the factors influencing yield and stereoselectivity. researchgate.net This involves calculating the energies of reactants, products, intermediates, and transition states along the reaction coordinate.

A crucial aspect of studying reaction mechanisms is the identification of the transition state (TS), which is a first-order saddle point on the potential energy surface. Computational methods can be used to locate the geometry of the TS and calculate its energy, which corresponds to the activation energy of the reaction.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the intended reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For reactions involving this compound, IRC analysis would be essential for a complete understanding of the reaction mechanism at a molecular level.

Free Energy Profiles of Reaction Pathways

Currently, specific studies detailing the free energy profiles for reaction pathways involving this compound are not available in the reviewed scientific literature. The generation of a free energy profile requires intensive computational investigation into the transition states and intermediates of a specific reaction. This type of analysis would typically involve quantum mechanical calculations to map out the energy landscape as the molecule transforms from reactants to products. Such a study would provide critical information on reaction kinetics and thermodynamic favorability, but this has not yet been publicly documented for this particular compound.

Quantitative Structure-Reactivity Relationships (QSRR) within this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical correlations that relate the chemical structure of a series of compounds to their reactivity. These models are predictive tools used in the design of new molecules with desired properties.

While the development of specific QSRR models for derivatives of this compound has not been detailed in available research, the principles of QSRR can be outlined. A hypothetical QSRR study on derivatives of this compound would involve the systematic modification of its structure and the subsequent measurement of a reactivity parameter.

For instance, substituents could be varied at the ethyl group on the nitrogen atom, or at the methyl groups on the piperidine (B6355638) ring. The reactivity of each derivative in a specific reaction would then be quantified. Descriptors, which are numerical representations of the molecular structure, would be calculated for each derivative. These can include electronic, steric, and hydrophobic parameters.

A statistical method, such as multiple linear regression, would then be employed to build a mathematical model that links the descriptors to the observed reactivity. The resulting equation would constitute the QSRR model.

A hypothetical data table for a QSRR study on this compound derivatives might look as follows:

Table 1: Hypothetical Data for a QSRR Study of this compound Derivatives

| Derivative | Substituent (R) | Log(k) | Electronic Parameter (σ) | Steric Parameter (Es) |

|---|---|---|---|---|

| 1 | H | -2.5 | 0.00 | 1.24 |

| 2 | CH3 | -2.8 | -0.17 | 0.00 |

| 3 | Cl | -2.1 | 0.23 | 0.27 |

Note: The data in this table is purely illustrative and does not represent experimental findings.

Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives, thereby guiding experimental efforts. However, to date, no specific QSRR studies focused on this compound derivatives have been published.

**non Biological Applications and Roles in Organic Synthesis Research**

Role as a Chiral Building Block in Enantioselective Synthesis

Chiral building blocks are fundamental to the synthesis of single-enantiomer drugs, which have seen a dramatic increase in market share due to improved efficacy and reduced side effects. nih.gov The presence of multiple stereocenters in 1-ethyl-2,3-dimethylpiperidin-4-one makes it an attractive starting material for the synthesis of complex chiral molecules. Although direct research on the enantioselective applications of this specific compound is not extensively documented in the provided search results, the principles of using substituted piperidines as chiral building blocks are well-established. rsc.org

The synthesis of enantiomerically pure or enriched piperidine (B6355638) derivatives often involves asymmetric reactions, such as the intramolecular Michael reaction of acyclic precursors. rsc.org For instance, the cyclization of acyclic amino-enoates using chiral amines like (R)- or (S)-1-phenylethylamine can produce chiral piperidine derivatives with high enantiomeric excess, which can be further enhanced through recrystallization. rsc.org This general strategy highlights a potential pathway for obtaining enantiopure this compound, which could then serve as a versatile chiral precursor for various synthetic targets. The ability to selectively introduce substituents at the 2, 3, and 4 positions of the piperidine ring in a stereocontrolled manner is a key advantage.

Table 1: Key Concepts in Enantioselective Synthesis Using Piperidine Scaffolds

| Concept | Description | Relevance to this compound |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | While not a natural product itself, enantiopure forms of this compound, once obtained, would enter the "chiral pool." |

| Asymmetric Catalysis | The use of chiral catalysts to induce stereoselectivity in a reaction, converting an achiral substrate into a chiral product. | A potential method for the enantioselective synthesis of this specific piperidone. |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another. | The existing stereocenters in a chiral, non-racemic form of the compound would influence the stereochemical outcome of subsequent reactions. |

| Resolution of Racemates | Separation of a racemic mixture into its constituent enantiomers. | A classical approach to obtaining enantiopure this compound. |

Application as a Ligand Component in Metal-Catalyzed Reactions

The nitrogen atom and the carbonyl group within the this compound structure provide potential coordination sites for metal ions. This characteristic suggests its utility as a ligand in metal-catalyzed reactions. While specific examples detailing the use of this exact compound as a ligand were not found in the provided search results, the broader class of piperidine-containing ligands is known to be effective in various catalytic transformations. The ethyl and methyl substituents on the piperidine ring can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Use as a Precursor for Advanced Organic Materials (Emphasis on Synthetic Route)

The synthesis of piperidin-4-one derivatives is often achieved through the Mannich condensation reaction. chemrevlett.com This one-pot, multi-component reaction typically involves an aldehyde, a ketone, and an amine, providing a straightforward route to substituted piperidones. For this compound, a plausible synthetic route would involve the reaction of acetaldehyde, 2-butanone, and ethylamine (B1201723).

The reactivity of the ketone and the secondary amine functionalities in this compound allows for its use as a monomer or a precursor in the synthesis of more complex macromolecular structures. For instance, the carbonyl group can undergo condensation reactions, and the nitrogen atom can be further functionalized. These properties open up possibilities for its incorporation into polymers, dendrimers, or other advanced organic materials with tailored properties.

Contribution to Methodological Developments in Synthetic Chemistry

The study of the synthesis and reactivity of substituted piperidones like this compound contributes to the broader development of synthetic methodologies. For example, investigations into the stereochemical control of the Mannich reaction for the synthesis of polysubstituted piperidones help refine our understanding of this important carbon-carbon bond-forming reaction. Furthermore, exploring the conformational preferences of such molecules, often through techniques like X-ray crystallography, provides valuable data for computational modeling and the design of new synthetic strategies. chemrevlett.com The development of efficient methods for the synthesis of such heterocyclic compounds is crucial for medicinal chemistry and drug discovery. nih.gov

**future Prospects and Emerging Research Frontiers in the Chemistry of 1 Ethyl 2,3 Dimethylpiperidin 4 One**

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of complex molecules is rapidly moving from traditional batch processes to more efficient, controlled, and scalable continuous flow methodologies. youtube.com Flow chemistry offers significant advantages, including enhanced reaction control, improved safety for hazardous reactions, and the potential for high-throughput library generation. youtube.com For a molecule like 1-ethyl-2,3-dimethylpiperidin-4-one, these technologies promise to revolutionize its synthesis and derivatization.

Future research will likely focus on developing a robust and automated flow synthesis of this compound. This could involve the adaptation of known piperidinone syntheses to a continuous-flow setup, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. dtu.dk The modular nature of flow chemistry would also facilitate the rapid generation of analog libraries by systematically varying the substituents on the piperidinone core. youtube.com For instance, an automated system could sequentially introduce different alkyl groups at the N1 position or explore a range of substituents at the C2 and C3 positions, providing a wealth of data for structure-activity relationship studies.

A key advantage of integrating automation is the ability to perform multi-step reactions in a continuous sequence without the need for intermediate purification steps, significantly shortening discovery timelines. youtube.com This approach has been successfully demonstrated for other heterocyclic systems and its application to this compound is a logical and promising next step.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in the Context of this compound Chemistry |

| Precise Parameter Control | Improved yield and stereoselectivity in the formation of the substituted piperidinone ring. |

| Enhanced Safety | Safe handling of potentially exothermic or hazardous reactions during synthesis. |

| Scalability | Straightforward scaling of the synthesis from milligram to gram quantities without re-optimization. youtube.com |

| Automation & High-Throughput | Rapid generation of a library of derivatives for biological screening or materials testing. youtube.com |

| Modular Multi-step Synthesis | Efficient construction of more complex molecules using this compound as a key intermediate. youtube.com |

Development of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, enabling transformations that are often difficult or impossible to achieve with traditional thermal methods. rsc.orgnih.gov These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions. fu-berlin.de The application of these methods to this compound opens up new avenues for its functionalization.

Future research could explore the use of photoredox catalysis for the late-stage functionalization of the this compound scaffold. For example, C-H activation strategies could allow for the direct introduction of new substituents at various positions on the ring, bypassing the need for pre-functionalized starting materials. An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of other substituted 2-piperidinones, highlighting the potential for novel synthetic approaches. researchgate.net

Electrosynthesis, particularly in a flow setup, offers a green and efficient alternative for many redox reactions. nih.govnih.gov Anodic oxidation could be used to introduce hydroxyl groups or other functionalities, while cathodic reduction could be employed for the stereoselective reduction of the ketone group to the corresponding alcohol. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines has been reported, demonstrating the feasibility of such approaches for piperidine (B6355638) derivatives. researchgate.net

Table 2: Prospective Photocatalytic and Electrocatalytic Reactions for this compound

| Method | Potential Transformation | Significance |

| Photoredox Catalysis | C-H Functionalization | Direct introduction of aryl, alkyl, or other groups without pre-activation. |

| Photocatalytic Cycloadditions | Construction of fused bicyclic systems. | Access to novel, three-dimensional molecular architectures. |

| Anodic Oxidation | α-Hydroxylation or α-alkoxylation of the ketone. | Introduction of new functional groups for further derivatization. |

| Cathodic Reduction | Stereoselective reduction of the C4-ketone. | Formation of specific stereoisomers of the corresponding piperidinol. |

| Electro-reductive Coupling | Dimerization or coupling with other electrophiles. | Synthesis of larger, more complex molecules. |

Exploration of Bio-inspired Synthetic Routes to Complex Architectures

Nature is a master architect of complex molecules, and the principles of biosynthesis can provide powerful inspiration for the development of new synthetic strategies. nih.gov The piperidine ring is a core structural motif in a vast array of alkaloids with potent biological activities. researchgate.net Bio-inspired synthesis seeks to mimic nature's efficiency by using enzymatic cascades or biomimetic catalysts to construct complex molecules from simple precursors.

For this compound, a bio-inspired approach could involve using it as a building block for the synthesis of alkaloid-like molecules. Researchers could design synthetic cascades that mimic the cyclization and rearrangement reactions found in alkaloid biosynthesis. This could lead to the discovery of novel compounds with potentially interesting pharmacological properties. Furthermore, the development of artificial metalloenzymes or engineered enzymes could enable highly selective and efficient transformations on the this compound core that are difficult to achieve with conventional catalysts.

The use of piperidinone-containing structures as mimics of protein interfaces is another promising area of research. nih.gov By strategically functionalizing this compound and oligomerizing it, researchers could create novel scaffolds designed to disrupt protein-protein interactions, a key strategy in modern drug discovery.

Advances in Machine Learning for Reaction Prediction and Optimization in Piperidinone Chemistry

The intersection of data science and chemistry is creating a paradigm shift in how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) are now being used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. mdpi.comresearchgate.net These tools are particularly valuable in navigating the complex reaction spaces often encountered in heterocyclic chemistry.

In the context of this compound, machine learning models could be trained on existing data from the broader class of piperidinone reactions to predict the feasibility and outcome of new transformations. For example, an ML model could predict the stereoselectivity of a reduction or the regioselectivity of a C-H functionalization reaction on the this compound core.

Furthermore, when coupled with automated flow synthesis platforms, machine learning algorithms can enable real-time optimization of reaction conditions. nih.govchemrxiv.org An automated system could perform a series of experiments, with an ML algorithm analyzing the results in real-time to suggest the next set of conditions to improve yield, selectivity, or other desired outcomes. This closed-loop optimization approach can dramatically accelerate the discovery of optimal synthetic protocols.

Discovery of Novel Reactivity Patterns and Synthetic Utilities for this compound

While the known reactivity of piperidinones provides a solid foundation, there is always the potential for the discovery of entirely new reactivity patterns and synthetic applications. The specific substitution pattern of this compound—with its N-ethyl group and vicinal dimethyl groups—could lead to unique chemical behavior.

Future research may uncover unexpected rearrangements, cycloadditions, or ring-opening reactions that are specific to this substitution pattern. For example, the stereoelectronic environment created by the methyl groups at C2 and C3 could influence the facial selectivity of nucleophilic additions to the C4-ketone in unforeseen ways. A versatile, stereoselective synthesis of other functionalized piperidinones has been developed, which could be adapted to explore the reactivity of this specific compound. nih.govacs.org

The synthetic utility of this compound could also be expanded into new areas. For instance, its use as a monomer in polymerization reactions could lead to the creation of novel functional polymers with tailored properties. researchgate.net Additionally, the discovery of new catalytic activities for metal complexes of this compound or its derivatives could open up applications in asymmetric catalysis. The development of new modular strategies for piperidine synthesis will undoubtedly accelerate the exploration of such novel applications. news-medical.net The subtle structural changes in piperidine N-1 substituents have been shown to convert potent antagonists into potent agonists in other systems, suggesting that the N-ethyl group in the title compound could be a key determinant of its potential bioactivity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-ethyl-2,3-dimethylpiperidin-4-one with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions of piperidin-4-one derivatives with alkylating agents. For example, ethylation and methylation steps under controlled conditions (e.g., using alkyl halides in the presence of bases like K₂CO₃). Purification via column chromatography or recrystallization from ethanol/water mixtures is critical to achieve >98% purity. Reaction parameters (temperature, solvent polarity, and catalyst concentration) must be optimized to minimize side products like over-alkylated derivatives .

- Key Considerations : Monitor reaction progress using TLC or GC-MS to identify intermediates and byproducts. Confirm purity via melting point analysis and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol or acetone) and use programs like SHELXL for structure refinement . For conformational analysis, apply Cremer-Pople puckering parameters to quantify non-planarity in the piperidine ring .

- Data Example :

| Parameter | Value |

|---|---|

| Puckering Amplitude (q) | 0.45 Å |

| Phase Angle (θ) | 120° |

| Derived from crystallographic coordinates using ORTEP-3 for visualization . |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to GHS hazard classifications (e.g., H315, H319, H335). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to biological targets like serotonin receptors. Use DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. Validate predictions via in vitro assays (e.g., radioligand binding studies) .

- Example Workflow :

Generate 3D conformers using RDKit.

Dock into receptor active sites (PDB: 5HT2A).

Analyze binding energy (< -7 kcal/mol suggests strong interaction) .

Q. How to resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in solution can shift carbonyl peaks. Use variable-temperature NMR to identify dynamic equilibria. Cross-validate with computational NMR chemical shift predictions (e.g., Gaussian GIAO method) .

- Case Study : A ¹³C NMR peak at 208 ppm (C=O) splits into two signals at low temperatures, confirming tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products